Methyl 5-ethylisoxazole-4-carboxylate
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Overview
Description
Methyl 5-ethylisoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-ethylisoxazole-4-carboxylate typically involves the cycloaddition reaction of nitrile oxides with olefins or alkynes. One common method includes the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often involve temperatures ranging from -20°C to 150°C, depending on the specific reagents and catalysts used .
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-ethylisoxazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-ethylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 5-ethylisoxazole-4-carboxylate include:
- Methyl 5-methylisoxazole-4-carboxylate
- Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
- Methyl 5-phenylisoxazole-4-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which can influence its reactivity and biological activity. The presence of the ethyl group at the 5-position and the carboxylate ester at the 4-position can lead to distinct chemical and biological properties compared to other isoxazole derivatives .
Biological Activity
Methyl 5-ethylisoxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of isoxazole derivatives with various reagents under controlled conditions. For instance, the compound can be synthesized via the reaction of ethyl acetoacetate with hydroxylamine followed by cyclization processes involving acid catalysis. The purity and yield of the synthesized compound are crucial for subsequent biological testing.
Biological Activities
1. Anticancer Activity
This compound has shown promising anticancer properties in various studies. In vitro tests indicate that it exhibits cytotoxic effects against several cancer cell lines, including:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 62.37 |
HepG2 | Not specified |
Vero | Not specified |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .
2. Antibacterial Activity
In addition to its anticancer effects, this compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antibacterial properties:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 250 |
Escherichia coli | Not specified |
These findings suggest that the compound could be useful in developing new antibacterial agents, especially in an era of increasing antibiotic resistance .
3. Other Pharmacological Activities
Isoxazole derivatives, including this compound, have been associated with various pharmacological activities such as:
- Anti-inflammatory effects : Some studies have indicated that isoxazole derivatives can reduce inflammation markers in biological assays.
- Anticonvulsant properties : Research has suggested potential applications in treating seizure disorders due to their ability to modulate neurotransmitter activity .
Case Studies
Several case studies have explored the biological activities of this compound:
- Cancer Cell Line Study : A study conducted on HeLa cells demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The study highlighted the compound's potential as a lead structure for anticancer drug development.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed comparable efficacy against certain bacterial strains, suggesting its potential use as an alternative or adjunct therapy in infectious diseases .
Properties
IUPAC Name |
methyl 5-ethyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-6-5(4-8-11-6)7(9)10-2/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVPNTTVAAYKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NO1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.